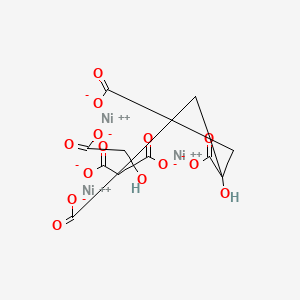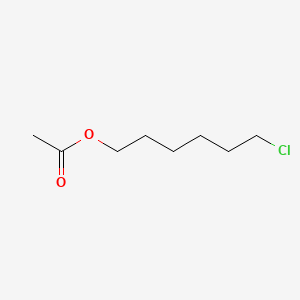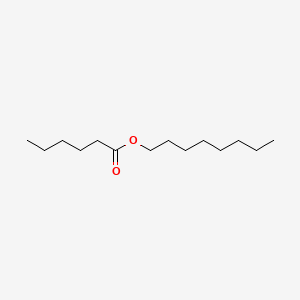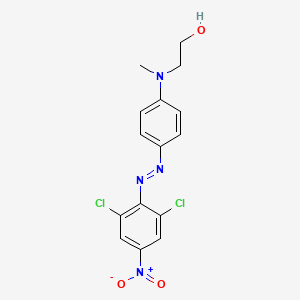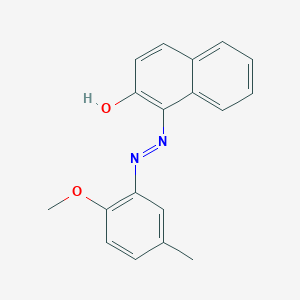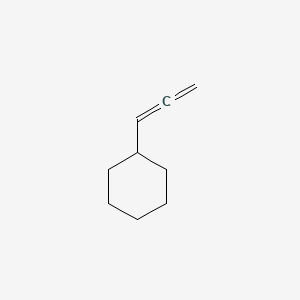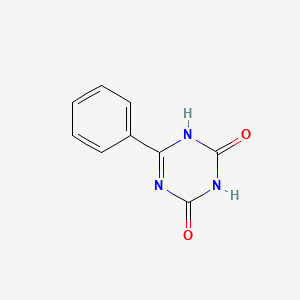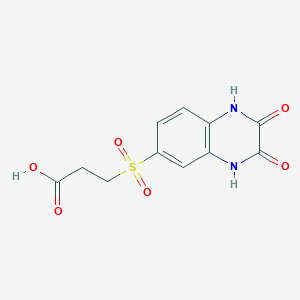
3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid
Übersicht
Beschreibung
“7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H7ClN2O4S and a molecular weight of 274.68 .
Synthesis Analysis
Quinoxaline-2, 3-dione can be obtained from the cyclocondensation reaction of o-phenylene diamine with oxalic acid. This is then reacted with chlorosulphonic acid under cold conditions followed by a reaction with various benzimidazoles to give 2, 3-dioxo-1, 2, 3, 4-tetrahydroquinoxaline-6-sulphonyl benzimidazoles .Molecular Structure Analysis
The molecular structure of “7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” includes a quinoxaline ring, which is a type of heterocyclic compound. The quinoxaline ring is fused with a benzene ring and contains two nitrogen atoms .Chemical Reactions Analysis
The synthesis of “7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” involves a cyclocondensation reaction followed by a reaction with chlorosulphonic acid and various benzimidazoles .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.576±0.06 g/cm3 and a predicted pKa of 9.04±0.20. Its melting point is 300 °C .Wissenschaftliche Forschungsanwendungen
Application in Anthelmintic Activity
Scientific Field
Pharmacology
Summary of Application
The compound has been used in the synthesis of novel quinoxaline derivatives that have shown promising anthelmintic activity. Anthelmintic drugs are used to treat infections with parasitic worms.
Methods of Application
The anthelmintic activity of the compound was tested on adult earthworms (Pheretima Posthuma). The observation was made for the time taken to paralysis and death of individual worms up to four hours of the test period .
Results
The compound exhibited significant anthelmintic activity. It was found to have a pronounced effect against worms, with the time taken for paralysis and death of the worms being considerably reduced .
Application in Antimicrobial Activity
Scientific Field
Microbiology
Summary of Application
The compound has been used in the synthesis of novel quinoxaline derivatives that have shown significant antimicrobial activity. These compounds have been tested against various bacterial and fungal species.
Methods of Application
The antimicrobial activity of the compound was tested against two gram-positive bacterial species (Staphylococcus aureus, Bacillus subtilis), two Gram-negative bacterial species (Escherichia coli and Pseudomonas aeruginosa) and two fungi (Aspergillus Niger and Candida Albicans) by the cup plate method .
Results
The compound exhibited significant antimicrobial activity. It was found to have a pronounced effect against the tested bacteria and fungi .
Application in Proteomics Research
Scientific Field
Proteomics
Summary of Application
The compound has been mentioned as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Methods of Application
The specific methods of application in proteomics research are not detailed in the available resources .
Results
The specific results or outcomes obtained from the use of this compound in proteomics research are not detailed in the available resources .
Application in Green Synthesis
Scientific Field
Green Chemistry
Summary of Application
The compound has been used in the green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives . Green chemistry, also known as sustainable chemistry, is an area of chemistry and chemical engineering focused on the design of products and processes that minimize the use and generation of hazardous substances.
Methods of Application
The specific methods of application in green synthesis are not detailed in the available resources .
Results
The specific results or outcomes obtained from the use of this compound in green synthesis are not detailed in the available resources .
Eigenschaften
IUPAC Name |
3-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6S/c14-9(15)3-4-20(18,19)6-1-2-7-8(5-6)13-11(17)10(16)12-7/h1-2,5H,3-4H2,(H,12,16)(H,13,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDBHVMLBWBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)CCC(=O)O)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352576 | |
| Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid | |
CAS RN |
436096-98-9 | |
| Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



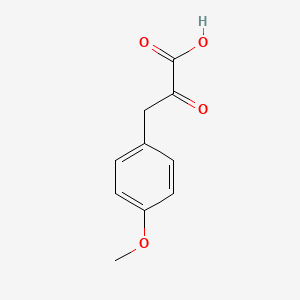
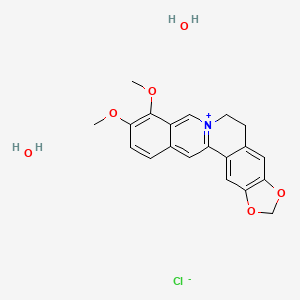
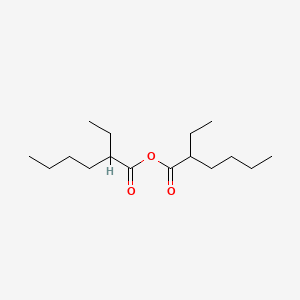

![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)
